molecular formula C17H17N3O2S B2395106 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034551-39-6

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2395106
CAS No.: 2034551-39-6
M. Wt: 327.4
InChI Key: QTUNNUCWIOCGFE-UHFFFAOYSA-N
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Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a chemical compound featuring a pyrazole core linked to a benzenesulfonamide group. This structure is of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors and potential therapeutic agents. Compounds incorporating the benzenesulfonamide pharmacophore are extensively investigated as inhibitors of carbonic anhydrase isoforms . The selective inhibition of cancer-associated CA IX and XII isozymes is a prominent strategy in oncology research for potentially countering tumor acidosis and sensitizing cancer cells to chemotherapeutic agents . Furthermore, the pyrazole-sulfonamide scaffold is a recognized template in drug discovery. Similar molecular architectures have demonstrated a range of biological activities in scientific studies, including antileishmanial effects , anti-inflammatory properties through COX-2 inhibition , and anticancer activity via kinase inhibition (e.g., B-RAF) . As such, this compound serves as a valuable building block and intermediate for researchers exploring new chemical entities in these fields. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-23(22,17-9-5-2-6-10-17)19-11-12-20-14-16(13-18-20)15-7-3-1-4-8-15/h1-10,13-14,19H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUNNUCWIOCGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound, N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (IUPAC name: N-[2-(4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide), consists of:

  • A pyrazole ring substituted at position 4 with a phenyl group.
  • An ethyl linker connecting the pyrazole to a benzenesulfonamide moiety.

Challenges in synthesis include:

  • Regioselectivity : Avoiding regioisomer formation during pyrazole cyclization.
  • Solubility : Managing polar intermediates in non-aqueous media.
  • Purification : Separating byproducts from structurally similar compounds.

Pyrazole Ring Formation: Core Methodologies

Cyclocondensation of 1,3-Diketones with Hydrazines

The most widely reported method involves reacting 1,3-diketones with hydrazine derivatives under acidic or basic conditions.

Example Protocol (Adapted from US5466823A and WO2000042021A1):
  • Reactants :
    • 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 equiv).
    • 4-Sulfonamidophenylhydrazine hydrochloride (1.05 equiv).
  • Solvent : N,N-Dimethylacetamide (DMAC) or ethanol.
  • Conditions :
    • Acid catalysis (12 N HCl, 0.18 equiv).
    • Reflux at 80–100°C for 18–24 hours.
  • Workup :
    • Quench with ice-cold water.
    • Filter and recrystallize from ethyl acetate/isooctane.

Yield : 76–89%.
Regioselectivity : >95% for the 4-phenyl-3-(trifluoromethyl)pyrazole isomer when using DMAC.

Continuous Flow Synthesis for Pyrazole Intermediates

A modern approach employs segmented flow reactors to enhance reaction control (RSC Adv., 2015):

  • Reactants :
    • Pentane-2,4-dione (1.0 equiv).
    • 4-Trifluoromethylbenzenediazonium tetrafluoroborate (1.1 equiv).
  • Solvent System : Ethanol/water (3:1).
  • Conditions :
    • Reactor coil at 140°C.
    • Back-pressure regulator (100 psi).
  • Output : Pyrazole intermediate with 92% conversion.

Advantages : Reduced side reactions, scalable for industrial production.

Sulfonamide Coupling: Key Strategies

Nucleophilic Substitution with Benzenesulfonyl Chloride

The pyrazole-ethylamine intermediate is coupled with benzenesulfonyl chloride under basic conditions (PMC3200779):

  • Reactants :
    • Pyrazole-ethylamine (1.0 equiv).
    • Benzenesulfonyl chloride (1.2 equiv).
  • Base : Triethylamine (2.0 equiv).
  • Solvent : Tetrahydrofuran (THF) at 0–5°C.
  • Workup :
    • Extract with ethyl acetate.
    • Wash with brine, dry over MgSO₄, and concentrate.

Yield : 82–88%.

One-Pot Tandem Synthesis

A streamlined method combines pyrazole formation and sulfonylation in a single pot (US6150534A):

  • Reactants :
    • 4-Chloroacetophenone (1.0 equiv).
    • 4-Hydrazinobenzenesulfonamide hydrochloride (1.1 equiv).
    • Benzenesulfonyl chloride (1.2 equiv).
  • Solvent : Dimethylformamide (DMF).
  • Conditions :
    • NaOH (2.0 equiv) at 60°C for 12 hours.
  • Workup :
    • Acidify with HCl, filter, and recrystallize from methanol.

Yield : 70–75%.

Optimization and Industrial-Scale Production

Solvent Effects on Regioselectivity

Solvent Regioisomer Ratio (Desired:Undesired) Yield (%) Source
DMAC 98:2 89 WO2000042021A1
Ethanol 85:15 76 US5466823A
MTBE/MeOH 90:10 81 AU3028500A

Polar aprotic solvents (e.g., DMAC) favor the desired regiochemistry due to stabilized transition states.

Purification Techniques

  • Recrystallization : Ethyl acetate/isooctane (1:3) achieves >99% purity.
  • Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (4:1).
  • Continuous Crystallization : Integrated with flow reactors for high-throughput systems.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆):
    • δ 8.21 (s, 1H, pyrazole-H3).
    • δ 7.82–7.34 (m, 10H, aromatic).
    • δ 4.15 (t, J = 6.8 Hz, 2H, CH₂N).
  • HRMS : m/z 327.1041 [M+H]⁺ (PubChem).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (65:35), retention time = 12.3 min, purity ≥99%.

Critical Evaluation of Methodologies

Method Advantages Limitations
Cyclocondensation High regioselectivity in DMAC Requires toxic solvents
Continuous Flow Scalable, reduced byproducts High equipment costs
One-Pot Synthesis Time-efficient Lower yield (70–75%)

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Anti-inflammatory Applications

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exhibits potential as a non-steroidal anti-inflammatory drug (NSAID). Its mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response by converting arachidonic acid into prostaglandins.

Case Study:

A study demonstrated that derivatives of pyrazolyl benzenesulfonamides showed significant anti-inflammatory activity in vivo. These compounds were tested for their ability to reduce inflammation in animal models, yielding promising results comparable to established NSAIDs .

Antitumor Activity

Recent research has indicated that this compound and its derivatives possess notable antitumor properties. The compound has been evaluated against various cancer cell lines, showing potent antiproliferative effects.

Data Table: Antitumor Activity of Derivatives

CompoundCell Line TestedIC50 (µM)Comparison to Control
4fHepG25.2More potent than 5-FU
4fMCF73.8More potent than MTX
4fA5494.5Significant selectivity index over normal cells

The selectivity index indicates that the tolerance of normal cells to the compound was significantly higher than that of tumor cells, suggesting its potential as a targeted cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities, particularly against various bacterial strains. The sulfonamide moiety is known for its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), essential for folate synthesis in bacteria.

Case Study:

In vitro studies revealed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to those of standard antibiotics .

Mechanism of Action

The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The benzenesulfonamide group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Substituent Effects on the Benzenesulfonamide Moiety

Key analogs and their properties are summarized in Table 1:

Compound Name Substituent on Benzenesulfonamide Melting Point (°C) Notable Biological Activity Reference
N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-methyl benzenesulfonamide (1f) 4-Methyl 144–146 Kinase inhibition (IC₅₀: 0.12 μM)
N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl) benzenesulfonamide (1g) 4-Trifluoromethyl 132–134 Antiproliferative activity
4-Chloro-N-(2-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide (1c) 4-Chloro 132–134 Moderate cytotoxicity
4-Fluoro-N-(2-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide (1d) 4-Fluoro 155–156 High solubility in polar solvents

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in 1g reduces melting point compared to methyl (-CH₃) in 1f , likely due to decreased crystallinity from steric bulk .
  • Halogen Substituents : Chloro (-Cl) and fluoro (-F) groups enhance lipophilicity, improving membrane permeability but may reduce aqueous solubility. The higher melting point of 1d (155–156°C) vs. 1c (132–134°C) suggests stronger intermolecular interactions in the fluoro derivative .

Modifications to the Pyrazole Ring

  • 4-Phenyl vs. 3-Hydroxyphenyl Substitution: In analogs like 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide (), the hydroxyl group enhances hydrogen-bonding capacity, improving carbonic anhydrase inhibition (Ki: 8.2 nM) compared to non-hydroxylated derivatives .
  • Heterocyclic Fusion : Example 53 in introduces a chromen-2-yl group fused to pyrazole, increasing molecular weight (589.1 g/mol) and conferring unique pharmacokinetic profiles, though with reduced thermal stability (mp: 175–178°C) .

Linker Variations

  • Ethyl vs. Propyl Linkers : Compounds with a propyl linker (e.g., 2a in ) exhibit lower melting points (~118–120°C) than ethyl-linked analogs, likely due to increased conformational flexibility reducing crystal lattice stability .

Biological Activity

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring , a phenyl group , and a benzenesulfonamide moiety . Its molecular formula is C16H16N3O2SC_{16}H_{16}N_3O_2S, indicating the presence of multiple functional groups that contribute to its biological activity. The pyrazole structure is known for its potential in various therapeutic applications, including anti-inflammatory and anticancer effects .

Biological Activities

This compound exhibits a range of biological activities:

  • Antileishmanial Activity : The compound has shown significant efficacy against Leishmania aethiopica with superior antipromastigote activity, outperforming standard drugs such as miltefosine and amphotericin B .
  • Antimalarial Activity : It also demonstrates potent in vivo activity against Plasmodium berghei, indicating its potential as an antimalarial agent .
  • Anti-inflammatory Effects : Similar compounds within the pyrazole class have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests that this compound may also exert anti-inflammatory effects .

The mode of action involves interaction with specific biochemical pathways:

  • Target Proteins : Molecular docking studies suggest that the compound interacts with proteins involved in the pathways of leishmaniasis and malaria, enhancing its therapeutic potential .
  • Biochemical Pathways : The compound's activity may be attributed to its ability to inhibit key enzymes or receptors involved in disease progression .

Research Findings

Recent studies have highlighted the following findings regarding this compound:

StudyBiological ActivityFindings
Selvam et al. (2014)AntimicrobialShowed promising results against various bacterial strains at specific concentrations .
Bouabdallah et al. (2022)AnticancerExhibited significant cytotoxic potential against Hep-2 and P815 cancer cell lines .
Koca et al. (2022)AntitumorDisplayed significant inhibition of human cancer cell lines .
Sivaramakarthikeyan et al. (2022)Anti-inflammatoryDemonstrated remarkable inhibitory effects on paw swelling in animal models .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Leishmaniasis Treatment : A study demonstrated that the compound effectively reduced parasite load in infected models, suggesting its potential as a treatment option for leishmaniasis .
  • Cancer Cell Lines : In vitro studies indicated that this compound significantly inhibited the growth of various cancer cell lines, including MCF7 and A549, with IC50 values indicating potent activity .

Q & A

Q. How can researchers optimize the synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide to ensure high yield and purity?

The synthesis typically involves sequential coupling of a pyrazole precursor with ethylenediamine, followed by sulfonamide group introduction via nucleophilic substitution. Key considerations include:

  • Reaction conditions : Temperature (60–80°C) and pH control (neutral to mildly basic) to minimize side reactions .
  • Catalysts : Use of triethylamine or DMAP to enhance sulfonylation efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and integration ratios .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of sulfonamide S=O stretches (~1350–1150 cm1^{-1}) and pyrazole C=N peaks (~1600 cm1^{-1}) .

Q. What preliminary assays are recommended for screening its biological activity?

  • High-throughput screening (HTS) : Evaluate inhibition of enzymes (e.g., cyclooxygenases) or receptors using fluorescence-based assays .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .

Q. How can researchers assess the solubility and formulation compatibility of this compound?

  • Solubility profiling : Use shake-flask methods in PBS, DMSO, or PEG-400 at physiological pH .
  • Co-solvent systems : Test mixtures like Cremophor EL/ethanol for in vivo studies .

Q. What stability studies are essential for ensuring reliable experimental results?

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .
  • Long-term stability : Monitor purity via HPLC under controlled storage conditions (4°C, inert atmosphere) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Core modifications : Compare analogs with substituents like halogens (Cl, F) or methyl groups on the phenyl ring to enhance target binding .
  • Bioisosteric replacement : Replace the benzenesulfonamide group with thiophene or furan sulfonamides to improve metabolic stability .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions with targets like COX-2 or kinases .

Q. What crystallographic strategies resolve challenges in structural elucidation?

  • Single-crystal X-ray diffraction : Employ SHELXL for refinement, focusing on resolving disorder in flexible ethylenediamine chains .
  • Twinned data handling : Use SHELXD for structure solution and TWINLAW to correct for pseudo-merohedral twinning .

Q. How should researchers address contradictions in biological activity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Off-target profiling : Screen against panels of unrelated enzymes/receptors to identify non-specific effects .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., celecoxib derivatives) to contextualize discrepancies .

Q. What advanced techniques optimize purity for in vivo studies?

  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to achieve >99% purity .
  • Chiral separation : Employ amylose-based columns if enantiomeric impurities are detected .

Q. How can pharmacokinetic (PK) properties be improved for therapeutic applications?

  • Prodrug design : Introduce ester or carbamate groups on the sulfonamide to enhance oral bioavailability .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., ethylenediamine chain) for deuterium incorporation .

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